3-(4-Nitrophenyl)-2-butenoic Acid
Description
Properties
CAS No. |
80854-59-7 |
|---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
3-(4-nitrophenyl)but-2-enoic acid |
InChI |
InChI=1S/C10H9NO4/c1-7(6-10(12)13)8-2-4-9(5-3-8)11(14)15/h2-6H,1H3,(H,12,13) |
InChI Key |
APEDXSVBRQSCED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Spectral Properties
The table below compares 3-(4-Nitrophenyl)-2-butenoic acid with analogs differing in substituents or functional groups, based on data from the provided evidence:
| Compound Name | Substituent/Functional Group | Molecular Formula | Molecular Weight (g/mol) | Key IR Peaks (cm⁻¹) | Notable NMR Shifts (δ, ppm) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3-(4-Nitrophenyl)-2-butenoic acid | 4-Nitrophenyl, carboxylic acid | C₁₀H₉NO₄ | 207.18 | ~1700 (C=O acid) | Not reported | - | [5, 9] |
| (E)-3-(3,4-Dichlorophenyl)-2-butenoic acid ethyl ester | 3,4-Dichlorophenyl, ester | C₁₂H₁₀Cl₂O₂ | 263.11 | 1700 (C=O ester) | ¹H: 6.5 (d, J=16 Hz, CH=CH) | 78 | [1] |
| (E)-3-(4-Fluorophenyl)-2-butenoic acid ethyl ester | 4-Fluorophenyl, ester | C₁₂H₁₁FO₂ | 222.21 | 1710 (C=O ester) | ¹⁹F NMR: -110 ppm | 69 | [1] |
| 3-(4-Nitrophenyl)-2-oxopropanoic acid | 4-Nitrophenyl, ketone | C₉H₇NO₅ | 209.16 | 1725 (C=O ketone) | ¹³C: 195 (C=O) | - | [7] |
| 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid | 4-Nitrophenyl, ketone, acid | C₁₀H₇NO₅ | 221.17 | 1690 (C=O acid) | ¹H: 8.1 (d, aromatic H) | - | [8] |
Key Observations:
Electron-Withdrawing Substituents: The nitro group in 3-(4-Nitrophenyl)-2-butenoic acid enhances acidity compared to halogenated analogs (e.g., fluorophenyl or dichlorophenyl derivatives) due to stronger electron withdrawal .
Spectral Differences :
- The C=O stretch in IR spectra shifts depending on the functional group: ~1700 cm⁻¹ for carboxylic acids (e.g., target compound) vs. 1710–1725 cm⁻¹ for esters or ketones .
- In NMR, nitrophenyl aromatic protons typically resonate at δ 7.5–8.5 ppm, while fluorine substituents show distinct ¹⁹F shifts (e.g., -110 ppm in fluorophenyl esters) .
Synthetic Yields : Esters with electron-donating groups (e.g., methoxyphenyl) exhibit higher yields (82% for (E)-5g ) compared to nitro derivatives, likely due to reduced steric and electronic hindrance .
Preparation Methods
Classical Protocol with Malonic Acid
In the Doebner modification , malonic acid reacts with 4-nitrobenzaldehyde in the presence of pyridine and a catalytic amine (e.g., piperidine). The reaction proceeds via deprotonation of malonic acid to form a resonance-stabilized enolate, which attacks the aldehyde carbonyl. Subsequent dehydration and decarboxylation yield the target compound.
Typical Conditions :
-
Solvent : Pyridine or ethanol/water mixtures
-
Catalyst : Piperidine (5–10 mol%)
-
Temperature : 80–100°C, reflux
Limitations : Prolonged reaction times (6–12 hours) and the need for stoichiometric pyridine complicate scalability.
Green Chemistry Adaptations
Recent advances prioritize solvent-free or aqueous conditions to enhance sustainability:
Ionic Liquid-Mediated Synthesis
Ionic liquids (e.g., [bmim][NTf₂]) serve as dual solvents and catalysts, enabling room-temperature reactions. A study demonstrated 85% yield within 2 hours using ammonium acetate as a co-catalyst.
Microwave and Ultrasound Assistance
Microwave irradiation (100–150°C, 20–30 minutes) or ultrasonic treatment (25–40 kHz, 1 hour) accelerates reaction kinetics, achieving yields >90%. These methods reduce energy consumption and improve regioselectivity.
Aldol Condensation Followed by Oxidation
An alternative route involves aldol condensation of 4-nitroacetophenone with glyoxylic acid, followed by oxidation of the intermediate β-hydroxy acid.
Reaction Mechanism
-
Aldol Addition : Base-catalyzed (e.g., NaOH) condensation forms β-hydroxy-4-nitrophenylbutanoic acid.
-
Oxidation : Catalytic HNO₃ or TEMPO/NaClO oxidizes the β-hydroxyl group to a ketone, which tautomerizes to the α,β-unsaturated acid.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Temperature | 60–80°C |
| Oxidant | TEMPO/NaClO (1:2) |
| Yield | 70–82% |
Advantages : Avoids decarboxylation side reactions.
Challenges : Requires strict control of oxidation conditions to prevent over-oxidation.
Metal-Catalyzed Cross-Coupling Strategies
Transition metal catalysts enable direct coupling between 4-nitrophenyl halides and preformed enolates.
Palladium-Catalyzed Heck Reaction
The Heck reaction couples 4-nitroiodobenzene with acrylic acid derivatives:
Reaction Scheme :
4-NO₂C₆H₄I + CH₂=CHCO₂H → 4-NO₂C₆H₄-CH=CH-CO₂H
Conditions :
-
Catalyst : Pd(OAc)₂ (2 mol%)
-
Ligand : PPh₃ (4 mol%)
-
Base : Et₃N
-
Solvent : DMF, 100°C, 8 hours
Drawbacks : Limited by the cost of palladium and competing homocoupling.
Copper-Mediated C–H Activation
Copper(I) oxide facilitates oxidative coupling between 4-nitrophenylboronic acid and propiolic acid:
Key Data :
-
Catalyst : Cu₂O (5 mol%)
-
Oxidant : TBHP (tert-butyl hydroperoxide)
-
Solvent : DCE (1,2-dichloroethane)
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Knoevenagel (Classic) | 60–75 | 6–12 | Moderate | Limited |
| Microwave-Assisted | 85–92 | 0.5–1 | High | High |
| Aldol-Oxidation | 70–82 | 8–10 | Low | Moderate |
| Heck Reaction | 68–74 | 8 | Low | Low |
Key Observations :
-
Microwave-assisted Knoevenagel offers the best balance of yield and efficiency.
-
Metal-catalyzed methods suffer from catalyst costs but provide regiochemical control.
Mechanistic Insights and Side Reactions
Decarboxylation in Knoevenagel Synthesis
Excessive heating (>100°C) or prolonged reaction times promote decarboxylation, yielding 4-nitrostyrene as a byproduct. Stabilizing the enolate intermediate with coordinating solvents (e.g., DMF) mitigates this issue.
Isomerization During Aldol-Oxidation
The β-keto acid intermediate may undergo keto-enol tautomerism, leading to cis-trans isomerization. Acidic workup (pH 2–3) favors the thermodynamically stable trans-isomer.
Industrial-Scale Considerations
For bulk production, continuous flow reactors paired with heterogeneous catalysts (e.g., amine-functionalized silica) are emerging as superior platforms:
Q & A
Q. What are the recommended synthetic routes for 3-(4-Nitrophenyl)-2-butenoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nitration of cinnamic acid derivatives. For example, nitration of 3-phenyl-2-butenoic acid using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) can introduce the nitro group at the para position of the phenyl ring. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts like meta-substituted isomers. Post-reaction purification via recrystallization (e.g., using ethanol/water) improves yield .
Q. How can researchers confirm the structure and purity of 3-(4-Nitrophenyl)-2-butenoic acid?
- Methodological Answer :
- Spectroscopic Analysis : Use -NMR to confirm the α,β-unsaturated carboxylic acid moiety (δ 6.3–7.8 ppm for vinyl protons and aromatic protons) and FT-IR for C=O (1700–1720 cm) and NO (1520, 1350 cm) stretches.
- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) assesses purity, while melting point analysis (literature range: 167–170°C) provides additional validation .
Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?
- Methodological Answer :
Advanced Research Questions
Q. How does the nitro group influence the reactivity of 3-(4-Nitrophenyl)-2-butenoic acid in electrophilic substitution reactions?
- Methodological Answer : The nitro group is a strong meta-directing substituent. For example, bromination under FeBr catalysis will favor substitution at the meta position relative to the nitro group. Computational studies (DFT calculations) can predict regioselectivity by analyzing electron density maps and frontier molecular orbitals .
Q. What strategies are effective for evaluating the thermal stability and degradation pathways of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under nitrogen to identify decomposition temperatures.
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Nitro group reduction to amine or decarboxylation are common pathways .
Q. How can researchers investigate the biological activity of this compound, such as enzyme inhibition?
- Methodological Answer :
- Enzyme Assays : Test inhibitory effects on target enzymes (e.g., cyclooxygenase-2) using fluorescence-based assays. IC values are derived from dose-response curves.
- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions, focusing on the nitro group’s role in hydrogen bonding or steric hindrance .
Q. What computational methods are suitable for modeling the electronic properties of 3-(4-Nitrophenyl)-2-butenoic acid?
- Methodological Answer :
Q. How should contradictory toxicological data (e.g., acute toxicity vs. no data) be resolved for safety assessments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
